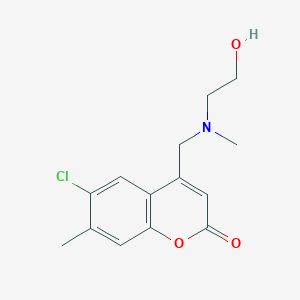
MFCD06745781
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD06745781 is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by the presence of a chloro group at the 6th position, a hydroxyethyl group at the 4th position, and a methyl group at the 7th position of the chromen-2-one core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD06745781 can be achieved through a multi-step process involving the following key steps:
Starting Material Preparation: The synthesis begins with the preparation of the chromen-2-one core, which can be synthesized from salicylaldehyde and ethyl acetoacetate through a Knoevenagel condensation reaction.
Chlorination: The chromen-2-one core is then chlorinated at the 6th position using thionyl chloride or phosphorus pentachloride.
Aminomethylation: The chlorinated chromen-2-one is subjected to aminomethylation using formaldehyde and methylamine to introduce the hydroxyethyl and methylamino groups at the 4th position.
Hydroxylation: The final step involves the hydroxylation of the aminomethyl group using sodium hydroxide to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Commonly used solvents include ethanol, methanol, and dichloromethane, while catalysts such as palladium on carbon may be employed to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
MFCD06745781 undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products Formed
Oxidation: Formation of 6-chloro-4-{[(2-carboxyethyl)(methyl)amino]methyl}-7-methyl-2H-chromen-2-one.
Reduction: Formation of 4-{[(2-hydroxyethyl)(methyl)amino]methyl}-7-methyl-2H-chromen-2-one.
Substitution: Formation of 6-amino-4-{[(2-hydroxyethyl)(methyl)amino]methyl}-7-methyl-2H-chromen-2-one.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its chromophoric properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of advanced materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of MFCD06745781 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase.
Pathways Involved: It modulates the production of reactive oxygen species and inflammatory mediators, thereby exerting its anti-inflammatory and antioxidant effects.
Comparación Con Compuestos Similares
Similar Compounds
7-methyl-2H-chromen-2-one: Lacks the chloro and aminomethyl groups, resulting in different chemical and biological properties.
6-chloro-4-hydroxy-7-methyl-2H-chromen-2-one: Lacks the aminomethyl group, affecting its reactivity and applications.
4-{[(2-hydroxyethyl)(methyl)amino]methyl}-7-methyl-2H-chromen-2-one: Lacks the chloro group, leading to different substitution reactions.
Uniqueness
MFCD06745781 is unique due to the presence of both chloro and aminomethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
6-chloro-4-[[2-hydroxyethyl(methyl)amino]methyl]-7-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c1-9-5-13-11(7-12(9)15)10(6-14(18)19-13)8-16(2)3-4-17/h5-7,17H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRJGYOKXCTJOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=CC(=O)O2)CN(C)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













